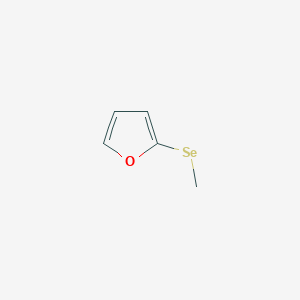

2-Methylselanylfuran

Description

Properties

CAS No. |

13129-43-6 |

|---|---|

Molecular Formula |

C5H6OSe |

Molecular Weight |

161.07 g/mol |

IUPAC Name |

2-methylselanylfuran |

InChI |

InChI=1S/C5H6OSe/c1-7-5-3-2-4-6-5/h2-4H,1H3 |

InChI Key |

QSKGRIHGCWDWHS-UHFFFAOYSA-N |

SMILES |

C[Se]C1=CC=CO1 |

Canonical SMILES |

C[Se]C1=CC=CO1 |

Synonyms |

2-(Methylseleno)furan |

Origin of Product |

United States |

Prediction of Biological Activity:

Research on other organoselenium compounds, such as ebselen (B1671040) and its analogs, has successfully utilized machine learning to predict antioxidant activity. researchgate.nettandfonline.com For instance, QSAR models have been developed to predict the glutathione (B108866) peroxidase-like activity of these compounds. researchgate.nettandfonline.com Similarly, machine learning has been used to predict the antiviral inhibitory activity of ebselen derivatives against targets like the main protease of SARS-CoV-2. nih.gov By extension, these methodologies could be adapted to screen virtual libraries of 2-methylselanylfuran derivatives for potential antioxidant or antiviral candidates.

Prediction of Physicochemical and Material Properties:

Studies on furan (B31954) derivatives have employed QSAR and QSPR models to predict properties like corrosion inhibition efficiency. unram.ac.iddigitaloceanspaces.comjmaterenvironsci.com These models correlate calculated quantum chemical descriptors of furan derivatives with their experimentally determined ability to protect metals from corrosion. unram.ac.iddigitaloceanspaces.com This suggests that machine learning could be a valuable tool in exploring the potential of 2-methylselanylfuran derivatives as corrosion inhibitors or in other material science applications. A 2025 study also highlighted the use of machine learning to predict the stability-driven structural correlations of selenium-based compounds for surface enhancement applications. dntb.gov.ua

Data for Model Building

The following table illustrates the types of computational data that would be generated via DFT calculations and used as input for building machine learning models for a hypothetical series of furan-selenyl compounds.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Molecular Volume (ų) | Predicted Activity (unit) |

| This compound | -5.85 | -0.75 | 5.10 | 1.80 | 110.5 | Value |

| Derivative A | -5.92 | -0.88 | 5.04 | 2.15 | 125.2 | Value |

| Derivative B | -5.78 | -0.65 | 5.13 | 1.65 | 118.9 | Value |

| Derivative C | -6.05 | -1.02 | 5.03 | 2.50 | 132.7 | Value |

Note: The values in this table are illustrative and would need to be calculated using appropriate computational chemistry methods.

By populating such a table with a diverse set of furan-selenyl compounds and their corresponding known activities or properties, a machine learning model can be trained. The model could then predict the activity of new, unsynthesized derivatives of this compound, thereby guiding experimental efforts toward the most promising candidates.

Investigations into the Reaction Mechanisms and Reactivity Profiles of 2 Methylselanylfuran

Mechanistic Pathways of Furan-Selenium Bond Formation and Transformation

The formation and transformation of the carbon-selenium bond in furan-based organoselenium compounds, such as 2-methylselanylfuran, are governed by fundamental reaction mechanisms that leverage the unique electronic properties of both the furan (B31954) ring and the selenium atom. The furan moiety is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, while selenium's ability to exist in multiple oxidation states and participate in both ionic and radical processes allows for diverse synthetic pathways. wikipedia.orgchemicalbook.com Understanding these mechanisms is crucial for the controlled synthesis and subsequent manipulation of selanylfurans.

Electrophilic substitution is a primary pathway for forging the C-Se bond at the furan ring. This mechanism hinges on the generation of a sufficiently reactive "electrophilic selenium" species that can attack the π-electron system of the furan. researchgate.net Furan is a π-rich heterocycle with a resonance energy lower than that of benzene, rendering it significantly more reactive toward electrophiles. chemicalbook.comwikipedia.org

The process typically begins with the activation of a selenium-containing precursor. Common precursors include diorganoyl diselenides (R-Se-Se-R) and selenyl halides (R-Se-X, where X = Cl, Br). windows.net Diselenides, which are relatively stable, require cleavage of the Se-Se bond to generate a more electrophilic reagent. This can be achieved using oxidants or Lewis acids. nih.govresearchgate.net For instance, reagents like SelectFluor® or N-chlorosuccinimide (NCS) can react with a diselenide to produce a highly reactive electrophilic selenium species, such as RSe-F or RSeCl, in situ. nih.govmdpi.com Selenyl halides are inherently electrophilic and can be used directly. windows.net

Once generated, the electrophilic selenium species (RSe+) attacks the furan ring. Due to the ring's electronic distribution, this attack preferentially occurs at the C2 (or C5) position, which can better stabilize the resulting positive charge. chemicalbook.com The attack leads to the formation of a discrete, resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. chemicalbook.com This intermediate is a key feature of the stepwise nature of the reaction. The positive charge in the sigma complex is delocalized across the ring system, with three possible resonance structures contributing to its stability when the attack is at C2. chemicalbook.com The reaction is completed by the elimination of a proton (H+) from the carbon atom bearing the new selanyl (B1231334) group, which restores the aromaticity of the furan ring and yields the final 2-organoselanylfuran product.

| Precursor | Activation Method/Reagent | Electrophilic Species | Intermediate |

| Diorganoyl Diselenide (R-Se-Se-R) | Oxidation (e.g., SelectFluor®, m-CPBA, H₂O₂) | RSe⁺ (e.g., RSe-F) | Sigma Complex (Arenium Ion) |

| Selenyl Halide (R-Se-X) | Direct Reaction (inherently electrophilic) | RSe⁺ (as R-Se-X) | Sigma Complex (Arenium Ion) |

| Selenol (R-Se-H) | Oxidation | RSe⁺ | Sigma Complex (Arenium Ion) |

In addition to ionic pathways, the furan-selenium bond can also be formed through free-radical mechanisms. Radical reactions proceed via a chain reaction mechanism that consists of three distinct stages: initiation, propagation, and termination. masterorganicchemistry.comyoutube.com

Initiation: This first step involves the creation of free radicals from a non-radical precursor. masterorganicchemistry.com This is typically achieved by the homolytic cleavage of a weak bond, often induced by heat or ultraviolet (UV) light. youtube.com A common radical initiator used in organic synthesis is azobisisobutyronitrile (AIBN). windows.netlibretexts.org In the context of selenylfuran synthesis, initiation could involve the homolytic cleavage of a diselenide (R-Se-Se-R) to generate two selenyl radicals (2 RSe•) or the reaction of an initiator-derived radical with a selenium source. windows.net

Propagation: These are the chain-carrying steps where a radical reacts with a stable molecule to form a new radical, which continues the chain. masterorganicchemistry.comyoutube.com A plausible propagation sequence for the synthesis of this compound could involve two steps:

A selenyl radical (MeSe•) adds to the double bond of the furan ring, generating a radical intermediate.

This new radical intermediate then reacts with a suitable hydrogen atom donor or another molecule to yield the final product and regenerate a radical that can continue the propagation cycle. libretexts.org

Alternatively, a radical generated on the furan ring (for instance, by hydrogen abstraction) could react with a diselenide (Me-Se-Se-Me) to form this compound and a new methylselanyl radical (MeSe•), which propagates the chain.

Termination: The chain reaction is concluded when two radicals combine to form a stable, non-radical molecule, thereby reducing the concentration of chain-carrying radicals. masterorganicchemistry.comlibretexts.org This can occur through the combination of two selenyl radicals, or a selenyl radical with another radical species in the reaction mixture.

The mechanism of electrophilic substitution on the furan ring is best described as a stepwise process. The distinction between a concerted and a stepwise mechanism lies in the presence or absence of a discrete reaction intermediate. nih.govsemanticscholar.org

Stepwise Mechanism: In a stepwise (or addition-elimination) mechanism, the reaction proceeds through at least two distinct steps with the formation of a tangible intermediate. semanticscholar.org For the electrophilic selenylation of furan, the electrophile first adds to the ring to form the resonance-stabilized sigma complex. This intermediate resides in a local energy minimum on the reaction coordinate diagram. In a subsequent, separate step, a proton is removed to yield the final substituted product. chemicalbook.com The high reactivity of the furan ring and the ability to delocalize the positive charge make the formation of this sigma complex a favorable and well-established pathway for electrophilic aromatic substitution. chemicalbook.com

Concerted Mechanism: In a hypothetical concerted mechanism, the breaking of the C-H bond and the formation of the new C-Se bond would occur simultaneously in a single transition state. nih.govstackexchange.com There would be no stable intermediate formed during this process. While concerted mechanisms are now recognized in certain nucleophilic aromatic substitutions (SNAr), particularly with good leaving groups, the classic electrophilic substitution on highly reactive aromatic systems like furan is overwhelmingly considered to be stepwise. chemicalbook.comstackexchange.com The energetic favorability and multiple resonance forms of the sigma complex provide strong evidence for its existence as a true intermediate, supporting the stepwise model. chemicalbook.com

Chemical Reactivity of the this compound Core

The chemical reactivity of this compound is characterized by the distinct properties of its two main components: the electron-rich furan ring and the nucleophilic selenium center. Reactions can be directed at the aromatic ring or, alternatively, at the selenium atom, depending on the reagents and conditions employed.

The selenium atom in the selanyl moiety is in the +2 oxidation state and possesses lone pairs of electrons, making it a nucleophilic center. wikipedia.org It readily participates in reactions that target this electron density, most notably oxidation.

The selenium atom in this compound can be easily oxidized to higher oxidation states, primarily Se(IV) and Se(VI). wikipedia.orgrsc.org This transformation is a cornerstone of organoselenium chemistry, as the resulting oxidized species have unique and synthetically useful properties. windows.net

The most common oxidation reaction is the conversion of the selenide (B1212193) to a selenoxide (Se(IV)). This can be accomplished using a variety of common oxidizing agents under mild conditions.

Selenoxide Formation (Se(II) → Se(IV)): Treatment of this compound with oxidants such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or ozone (O₃) converts the selanyl group (-SeMe) to a methylseleninyl group (-Se(O)Me). wikipedia.org

Selenoxides are often unstable intermediates. wikipedia.org In many organoselenium compounds, if there is a proton on the carbon atom beta to the selenium, the selenoxide will spontaneously undergo a syn-elimination at or below room temperature to form an alkene. wikipedia.org This "selenoxide elimination" is a powerful method for introducing double bonds into organic molecules.

Selenone Formation (Se(IV) → Se(VI)): With stronger oxidizing agents or more forcing conditions, the intermediate selenoxide can be further oxidized to a selenone, which contains a selenium atom in the +6 oxidation state (-Se(O)₂Me).

Care must be taken during these reactions, as the furan ring itself is susceptible to oxidation. researchgate.net The choice of oxidant and reaction conditions must be carefully controlled to achieve selective oxidation at the selenium center without degrading the aromatic core.

| Reaction | Reagent(s) | Product Functional Group | Selenium Oxidation State |

| Selenide to Selenoxide | H₂O₂, m-CPBA, O₃ | Methylseleninylfuran | +4 |

| Selenoxide to Selenone | Excess m-CPBA, KMnO₄ | Methylsulfonylfuran | +6 |

Reactivity at the Selenium Center

Ligand Exchange and Derivatization at the Selenium Atom

The selenium atom in this compound, being a divalent organoselenium species, possesses lone pairs of electrons that make it susceptible to electrophilic attack and capable of participating in ligand exchange reactions. Selenoethers, the class of compounds to which this compound belongs, are known to react with various electrophiles.

One of the fundamental reactions at the selenium center is its alkylation by alkyl halides. This reaction proceeds via a nucleophilic attack of the selenium atom on the electrophilic carbon of the alkyl halide, leading to the formation of a selenonium salt. These salts are analogous to sulfonium (B1226848) salts and can serve as versatile intermediates in organic synthesis.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | 2-(Alkyl(methyl)selanyl)furan Halide | Alkylation (Selenonium Salt Formation) |

| This compound | Oxidizing Agent (e.g., H2O2) | 2-(Methylseleninyl)furan | Oxidation (Selenoxide Formation) |

This table illustrates potential derivatization reactions at the selenium atom of this compound based on the known reactivity of selenoethers.

Furthermore, the selenium atom can be oxidized to form selenoxides and selenones. For instance, treatment with a mild oxidizing agent like hydrogen peroxide can convert the selenide to a selenoxide. These oxidized species are pivotal in various synthetic transformations, most notably in selenoxide elimination reactions to introduce unsaturation.

While specific studies on ligand exchange involving the displacement of the methyl group from the selenium atom in this compound are not extensively documented, the general principles of organoselenium chemistry suggest that such transformations are plausible. For instance, reaction with strong nucleophiles or transmetalation with organometallic reagents could potentially lead to the exchange of the methyl group for other organic moieties.

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it highly reactive towards electrophiles. The methylselanyl substituent at the 2-position significantly influences the regioselectivity of these reactions.

Furan itself undergoes electrophilic aromatic substitution (EAS) preferentially at the C2 and C5 positions due to the stabilization of the cationic intermediate by the ring oxygen. In this compound, the existing substituent at the 2-position directs incoming electrophiles to other positions on the ring.

The directing effect of the -SeCH3 group is a result of the interplay between its inductive and resonance effects. Selenium is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I effect), which deactivates the ring. Conversely, the lone pairs on the selenium atom can be delocalized into the furan ring through resonance (+R effect), which is an activating effect and directs incoming electrophiles to the ortho and para positions (C3 and C5 in this case).

In general, for heteroatoms like selenium, the resonance effect is often dominant in determining the regioselectivity of EAS reactions. Therefore, the methylselanyl group is expected to be an ortho-, para-director, favoring substitution at the C3 and C5 positions of the furan ring.

Table of Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound:

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO3 / H2SO4 | 2-Methylselanyl-5-nitrofuran |

| Halogenation | Br2 / FeBr3 | 2-Bromo-5-(methylselanyl)furan |

| Friedel-Crafts Acylation | Acyl chloride / AlCl3 | (5-(Methylselanyl)furan-2-yl)ketone |

| Sulfonation | SO3 / H2SO4 | 5-(Methylselanyl)furan-2-sulfonic acid |

This table predicts the major products of common electrophilic aromatic substitution reactions on this compound based on the directing effect of the methylselanyl group.

However, furan and its derivatives can undergo nucleophilic addition reactions that lead to ring-opening. These reactions are typically initiated by strong nucleophiles and can be facilitated by the coordination of a Lewis acid to the ring oxygen. The presence of the methylselanyl group might influence the stability of the intermediates formed during such processes, but specific studies on this aspect of this compound's reactivity are limited.

Furan can participate as a diene in Diels-Alder [4+2] cycloaddition reactions. This reactivity is a hallmark of its aromatic, yet somewhat dienic, character. The reaction is typically reversible, and the stability of the cycloadduct depends on the nature of the dienophile.

The methylselanyl substituent at the 2-position is expected to influence both the rate and the regioselectivity of cycloaddition reactions. Electron-donating groups on the diene generally increase the rate of the Diels-Alder reaction by raising the energy of the highest occupied molecular orbital (HOMO). The +R effect of the selenium atom would therefore be expected to enhance the reactivity of this compound as a diene compared to unsubstituted furan.

The regioselectivity of the cycloaddition will be governed by the electronic and steric effects of the -SeCH3 group. For an unsymmetrical diene like this compound reacting with an unsymmetrical dienophile, two regioisomeric products are possible. The electronic directing effect of the methylselanyl group would favor the formation of the "ortho" or "meta" adduct depending on the electronic nature of the dienophile.

Stereochemical Outcomes and Control in Selenylfuran Transformations

The introduction of a chiral center or the control of stereochemistry in reactions involving this compound is a topic of significant interest, particularly for the synthesis of enantiomerically pure compounds.

Transformations involving the selenium atom can be designed to proceed with stereocontrol. For instance, if the selenium atom is part of a chiral environment, reactions at the selenium center, such as oxidation to a selenoxide, can create a new stereocenter. The subsequent elimination of the selenoxide is often stereospecific, proceeding via a syn-elimination pathway, which allows for the controlled formation of a specific alkene isomer.

Furthermore, if a chiral center is present elsewhere in the molecule, it can influence the stereochemical outcome of reactions on the furan ring. For example, in a cycloaddition reaction, a chiral auxiliary attached to the dienophile or a chiral catalyst can induce facial selectivity, leading to the preferential formation of one enantiomer or diastereomer of the cycloadduct.

While specific examples of stereocontrolled reactions involving this compound are not widely reported, the principles of asymmetric synthesis and stereocontrol established for other organoselenium compounds and furans provide a strong foundation for predicting and achieving stereoselective transformations with this molecule. The development of such stereoselective methods would significantly enhance the synthetic utility of this compound.

Advanced Spectroscopic Characterization of 2 Methylselanylfuran and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentkiku.dksigmaaldrich.comnih.gov

NMR spectroscopy is a powerful method for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides a detailed picture of the molecular structure.

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial structural assessment of 2-methylselanylfuran.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the protons on the furan (B31954) ring and the methyl group exhibit characteristic chemical shifts. The position of these signals (chemical shift), their splitting pattern (multiplicity), and the area under the peaks (integration) provide valuable information about the electronic environment and the number of protons in each unique position. acdlabs.com For instance, the protons on the furan ring will appear in the aromatic region of the spectrum, and their specific shifts will be influenced by the electron-donating or withdrawing nature of the methylselanyl group. The methyl protons will typically appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. weebly.comoregonstate.edu Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the furan ring carbons are observed in the downfield region, characteristic of aromatic and heteroaromatic carbons, while the methyl carbon of the selanyl (B1231334) group appears in the upfield region. oregonstate.edu The presence of the selenium atom influences the chemical shifts of the adjacent carbons.

A representative, though generalized, dataset for this compound is presented below. Actual values can vary based on the solvent and experimental conditions. sigmaaldrich.comsigmaaldrich.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Se-CH₃ | ~2.3 | ~10 |

| C2 | - | ~150 |

| C3 | ~6.3 | ~112 |

| C4 | ~6.1 | ~118 |

| C5 | ~7.2 | ~125 |

Note: This table is illustrative. Specific assignments require 2D NMR data.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons on the furan ring, helping to establish their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edugithub.io This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. columbia.edugithub.io For example, a correlation between the methyl protons and the C2 carbon of the furan ring would confirm the attachment of the methylselanyl group at the 2-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. princeton.edu While less critical for a relatively rigid molecule like this compound, it can be valuable for determining the conformation of more flexible analogues.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural confirmation. libretexts.org

Selenium has an NMR-active isotope, ⁷⁷Se, which has a spin of 1/2. huji.ac.ilscribd.com ⁷⁷Se NMR spectroscopy is a highly sensitive probe of the electronic environment around the selenium atom. kiku.dkresearchgate.net The chemical shifts in ⁷⁷Se NMR span a very wide range, making it possible to distinguish between selenium atoms in different chemical environments with high resolution. huji.ac.ilresearchgate.netscispace.com

The ⁷⁷Se chemical shift of this compound would provide direct information about the electronic state of the selenium atom. Furthermore, coupling between ⁷⁷Se and adjacent ¹H and ¹³C nuclei can be observed, providing additional structural information. huji.ac.il One-bond (¹JSe-C) and two-bond (²JSe-H) coupling constants are particularly informative for confirming the connectivity of the methylselanyl group. huji.ac.il

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysisnih.govlibretexts.orgbioregistry.io

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. chemguide.co.ukopenstax.org

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. chromatographyonline.combioanalysis-zone.comresearchgate.netmsesupplies.commeasurlabs.com This high accuracy allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured mass with the calculated exact masses of possible elemental compositions. This is crucial for confirming that the compound has the expected chemical formula of C₅H₆OSe.

Table 2: Exact Mass of this compound

| Molecular Formula | Calculated Exact Mass (for most abundant isotopes) |

| C₅H₆O⁸⁰Se | 161.9583 |

In the mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is unique to a particular molecule and can be used to confirm its structure. chemguide.co.ukslideshare.net For this compound, key fragmentation pathways would likely involve:

Loss of the methyl group: Cleavage of the Se-CH₃ bond would result in a fragment ion corresponding to the furanoselenyl cation.

Cleavage of the furan ring: The furan ring can undergo various fragmentation processes, leading to characteristic fragment ions. libretexts.orgmiamioh.edu

Loss of the selenium atom: While less common, fragmentation involving the loss of the selenium atom could also occur.

The analysis of these fragmentation patterns, in conjunction with the molecular ion peak from HRMS, provides strong evidence for the structure of this compound. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational energy levels. researchgate.netlibretexts.org These techniques provide detailed information about the functional groups present in a molecule and the nature of their chemical bonds. libretexts.orgmetu.edu.tr For a molecule like this compound, IR and Raman spectroscopy are instrumental in identifying the characteristic vibrations of the furan ring, the methyl group, and the carbon-selenium bond.

The furan ring itself has a set of characteristic vibrations. The C-H stretching vibrations of the aromatic furan ring typically appear in the region of 3100-3200 cm⁻¹. The C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ range, while the ring breathing and deformation modes occur at lower wavenumbers. researchgate.net

The methyl group attached to the selenium atom will also give rise to characteristic vibrational modes. The asymmetric and symmetric C-H stretching vibrations of the methyl group are anticipated in the 2900-3000 cm⁻¹ region. The methyl bending (scissoring and rocking) vibrations would appear at lower frequencies, typically around 1450 cm⁻¹ and in the fingerprint region.

The C-Se stretching vibration is a key marker for the selanyl group. Organoselenium compounds typically show C-Se stretching bands in the range of 500-600 cm⁻¹. The exact position is influenced by the nature of the atoms attached to the selenium. For this compound, the C-Se-C stretching vibrations are expected within this region. In Raman spectroscopy, vibrations involving heavier atoms like selenium often produce strong signals.

A comparative analysis with related molecules like furan and selenophene (B38918) provides further insight. Studies on furan and its hydrated derivatives have provided detailed assignments of their vibrational modes. researchgate.net Similarly, the vibrational spectra of selenophene and its derivatives have been investigated, offering a basis for predicting the spectral features of selenium-containing furans.

Below is an interactive table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Furan Ring | C-H Stretch | 3100-3200 | IR, Raman |

| Furan Ring | C=C Stretch | 1500-1600 | IR, Raman |

| Furan Ring | Ring Breathing/Deformation | < 1500 | IR, Raman |

| Methyl Group | C-H Asymmetric Stretch | ~2960 | IR, Raman |

| Methyl Group | C-H Symmetric Stretch | ~2870 | IR, Raman |

| Methyl Group | Bending (Scissoring) | ~1450 | IR, Raman |

| Selanyl Group | C-Se Stretch | 500-600 | IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about conjugated systems and the energies of electronic orbitals. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For molecules with π-systems, the most common transitions are π → π*.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the conjugated system of the furan ring. The presence of the selenium atom with its lone pairs of electrons can also influence the electronic spectrum through n → π* transitions and by participating in the π-conjugation.

The electronic spectra of five-membered heterocyclic compounds like furan, thiophene (B33073), and selenophene have been a subject of interest for understanding the role of the heteroatom in conjugation. Studies on conjugated polymers containing these heterocycles have shown that replacing a furan ring with a thiophene, and subsequently a selenophene, leads to a progressive bathochromic (red) shift in the absorption maximum. This shift to longer wavelengths indicates a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This trend is attributed to the electronic properties of the heteroatoms. Selenium, being larger and more polarizable than sulfur and oxygen, can enhance intermolecular interactions and extend the effective conjugation length. The lower aromatic stabilization energy of selenophene compared to thiophene also contributes to a more quinoidal character in the excited state, resulting in a reduced band gap.

For this compound, the primary absorption band would correspond to a π → π* transition within the furan ring. The selenium atom, being directly attached to the ring, can extend the chromophore. The lone pair electrons on the selenium atom can also give rise to weaker n → π* transitions at longer wavelengths compared to the main π → π* absorption.

The effect of conjugation is clearly demonstrated when comparing simple heterocycles to more extended systems. For instance, the absorption maximum (λmax) shifts to longer wavelengths as the extent of conjugation in a molecule increases. researchgate.net In a series of donor-π-acceptor molecules, replacing a furan spacer with a selenophene spacer resulted in a bathochromic shift of the λmax from 499 nm to 520 nm, indicating a more effective conjugation through the selenophene ring.

The following interactive table illustrates the general trend in the lowest energy π → π* transition for related five-membered heterocycles.

| Compound | Heteroatom | λmax (nm) (Illustrative) |

| Furan | Oxygen | ~200 |

| Thiophene | Sulfur | ~231 |

| Selenophene | Selenium | ~245 |

Theoretical and Computational Chemistry Approaches to 2 Methylselanylfuran Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule like 2-methylselanylfuran at the atomic and electronic levels. These computational techniques could provide deep insights into its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) would be a primary tool for investigating the ground state properties of this compound. By approximating the electron density, DFT calculations can efficiently predict key molecular characteristics.

Potential areas of study would include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This would reveal the planarity or non-planarity of the furan (B31954) ring and the orientation of the methylselanyl group.

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra. The predicted frequencies could be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes.

Electronic Properties: Calculation of properties such as the dipole moment, polarizability, and electrostatic potential maps. These would provide insight into the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For higher accuracy, particularly for electronic properties, ab initio methods could be employed. These methods are based on first principles, solving the Schrödinger equation without empirical parameters.

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would offer a more precise description of:

Electron Correlation: Accounting for the interactions between electrons, which is crucial for an accurate determination of the molecule's energy and electronic structure.

Ionization Potentials and Electron Affinities: Providing benchmark data on the energy required to remove or add an electron, which is fundamental to understanding its redox behavior.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity.

A computational analysis would focus on:

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Orbital Distribution: Mapping the spatial distribution of the HOMO and LUMO would identify the likely sites for electrophilic and nucleophilic attack, respectively.

Global and Local Reactivity Descriptors: Calculation of indices derived from conceptual DFT, such as chemical potential, hardness, softness, and the Fukui function. These descriptors would quantify the reactivity of the molecule as a whole and at specific atomic sites.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling provides a powerful means to explore the potential chemical reactions of this compound, mapping out reaction pathways and predicting their feasibility.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how this compound participates in a chemical reaction, it is essential to map the entire reaction pathway.

Transition State (TS) Searching: Computational methods would be used to locate the high-energy transition state structures that connect reactants to products. The geometry and energetic properties of the TS are critical for understanding the reaction mechanism.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the identified transition state correctly links the reactants and products. This analysis traces the minimum energy path downhill from the transition state to the corresponding energy minima of the reactants and products, providing a complete picture of the reaction coordinate.

Prediction of Reaction Energetics and Activation Barriers

A quantitative understanding of a reaction's kinetics can be achieved by calculating its energetic profile.

Activation Barriers: The energy difference between the reactants and the transition state defines the activation energy (Ea). This value is crucial for predicting the rate of a reaction, with lower barriers indicating faster reactions. These calculations could be performed for various potential reactions, such as electrophilic substitution on the furan ring or reactions involving the selenium atom.

Solvent Effects in Computational Reaction Modeling

The surrounding solvent environment can significantly influence chemical reactions by altering the stability of reactants, transition states, and products. mdpi.comresearchgate.net Computational models are essential for understanding these interactions and predicting reaction outcomes in solution. researchgate.net These models are broadly categorized as implicit or explicit.

Explicit Solvent Models: This approach involves including a specific number of individual solvent molecules in the calculation. unica.itacs.org While computationally more demanding, this method allows for the detailed modeling of direct, specific interactions like hydrogen bonding. unica.it For this compound, an explicit model would be crucial for studying reactions in protic solvents where specific interactions with the selenium atom or the furan ring's oxygen atom could occur.

Hybrid models (QM/MM) offer a compromise by treating the reactive center (e.g., the this compound molecule) with high-level quantum mechanics (QM) and the surrounding solvent molecules with a more computationally economical molecular mechanics (MM) force field. mdpi.com This allows for the accurate modeling of specific interactions in the first solvation shell while still accounting for the bulk solvent effect.

The choice of solvent can alter reaction rates by orders of magnitude, and computational modeling helps to elucidate these effects by calculating the free energy profile of a reaction in different environments. researchgate.netmdpi.com

In Silico Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental findings, assign spectral features to specific molecular motions or electronic transitions, and predict the properties of yet-to-be-synthesized compounds. acs.orgtestmagzine.biz

Computational NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netnih.gov For this compound, this would involve calculating the magnetic shielding tensors for ¹H, ¹³C, and the NMR-active ⁷⁷Se isotopes.

The process typically involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of all contributing conformers. researchgate.net For this compound, this would focus on the rotation around the C-Se bond.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP) and basis set. mdpi.comresearchgate.net

NMR Calculation: Performing Gauge-Including Atomic Orbital (GIAO) calculations on the optimized geometries to obtain the nuclear magnetic shielding tensors. researchgate.net

Referencing and Averaging: Converting the calculated shielding tensors to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) and performing a Boltzmann-weighted average over the conformers.

Predicted chemical shifts can be compared with experimental data to confirm the structure. Discrepancies between computed and experimental values can often be resolved by including solvent effects in the calculation. rasayanjournal.co.in

Table 1: Hypothetical In Silico ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | Predicted δ (ppm) (Gas Phase) | Predicted δ (ppm) (CDCl₃) | Notes |

| ¹H NMR | |||

| H3 | 6.45 | 6.50 | Furan ring proton |

| H4 | 6.30 | 6.35 | Furan ring proton |

| H5 | 7.35 | 7.40 | Furan ring proton |

| -CH₃ | 2.30 | 2.35 | Methyl group protons |

| ¹³C NMR | |||

| C2 | 120.0 | 120.5 | Carbon bearing the -SeCH₃ group |

| C3 | 112.0 | 112.4 | Furan ring carbon |

| C4 | 108.0 | 108.3 | Furan ring carbon |

| C5 | 143.0 | 143.5 | Furan ring carbon |

| -CH₃ | 10.5 | 10.8 | Methyl group carbon |

| ⁷⁷Se NMR | |||

| Se | 250.0 | 255.0 | Selenium atom |

Note: This table contains illustrative, hypothetical data to demonstrate the expected output of a computational NMR study. Actual values would depend on the specific level of theory, basis set, and referencing method used.

Vibrational Frequency Calculations for IR and Raman Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. mdpi.com Quantum chemical calculations, typically using DFT, can compute the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. researchgate.netrasayanjournal.co.in

These calculations help in:

Assigning Experimental Bands: Matching calculated vibrational modes to observed peaks in experimental IR and Raman spectra. nih.gov

Confirming Structure: Ensuring that the optimized geometry corresponds to a true energy minimum on the potential energy surface by confirming the absence of imaginary frequencies. acs.org

Predicting Spectra: Simulating the complete IR and Raman spectra for comparison with experimental results or for identifying unknown compounds. mdpi.com

For this compound, calculations would predict the frequencies for characteristic vibrations such as C-H stretching of the furan ring and methyl group, furan ring deformation modes, C-Se stretching, and CH₃ rocking and deformation modes. Comparing these predictions with experimental spectra provides a robust method for structural confirmation. rasayanjournal.co.in

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| C-H Stretch (Furan) | 3120 - 3160 | Medium | Strong |

| C-H Stretch (Methyl) | 2950 - 3050 | Medium | Strong |

| C=C Stretch (Furan) | 1500 - 1600 | Strong | Medium |

| CH₃ Asymmetric Bend | ~1460 | Medium | Medium |

| CH₃ Symmetric Bend | ~1380 | Medium | Weak |

| Furan Ring Breathing | 1000 - 1100 | Strong | Medium |

| C-Se Stretch | 550 - 600 | Medium | Strong |

Note: This table presents hypothetical data. The calculated wavenumbers are often systematically overestimated and may require scaling for better agreement with experimental values.

UV-Vis Spectra Simulation and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. chemicalpapers.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis spectra by calculating the energies of electronic excited states and the probabilities of transitions to these states. testmagzine.biz

For this compound, the primary chromophore is the substituted furan ring. TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength (related to the intensity) of the key electronic transitions, such as π → π* transitions within the conjugated system. testmagzine.bizchemicalpapers.com

Analysis of the molecular orbitals involved in these transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) provides a detailed understanding of the nature of the chromophore. mdpi.comacs.org Simulating the spectrum in different solvents can also predict and explain solvatochromic shifts (changes in λ_max with solvent polarity). unica.it

Advanced Computational Methodologies in Organoselenium Chemistry

Beyond static calculations of properties, advanced computational methods can simulate the dynamic behavior of molecules over time, providing deeper insights into conformational landscapes and intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of atoms evolve over time. researchgate.netresearchgate.net This technique is particularly useful for:

Conformational Sampling: Exploring the full range of accessible conformations of a flexible molecule like this compound, particularly the rotation about the furan-selenium bond.

Solvent Structure: Revealing the detailed arrangement of solvent molecules around the solute, providing a microscopic picture of solvation that complements continuum models. unica.it

Thermodynamic Properties: Calculating thermodynamic quantities like binding free energies through methods such as MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). unica.it

In the context of this compound, an MD simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and simulating the system for nanoseconds. mdpi.com The resulting trajectory can be analyzed to determine the preferred conformations, the dynamics of the methylselanyl group, and the specific interaction patterns with surrounding solvent molecules, offering a dynamic view that is inaccessible to many other methods. unica.itacs.org

Chemical Machine Learning Applications in Furan-Selenyl Chemistry

The intersection of theoretical chemistry and machine learning has opened new avenues for the predictive analysis of molecular properties and activities, a field particularly relevant to the study of novel heterocyclic compounds like this compound. While direct machine learning studies on this compound are not extensively documented, the principles and methodologies applied to related furan derivatives and organoselenium compounds provide a robust framework for its computational investigation.

Chemical machine learning, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, leverages computational data to build predictive models. These models correlate a compound's structural or electronic features (descriptors) with its biological activity or physical properties. For furan-selenyl systems, this approach can fast-track the discovery of molecules with desired characteristics, bypassing more time-consuming and costly experimental synthesis and testing.

Methodologies and Approaches

The development of predictive models for compounds like this compound would typically involve several key steps. Initially, a dataset of related molecules is compiled. For furan-selenyl chemistry, this would include various substituted furans and other organoselenium compounds. Quantum chemical calculations, often employing Density Functional Theory (DFT), are then used to determine a range of molecular descriptors for each compound in the dataset. unram.ac.iddigitaloceanspaces.com These descriptors can include:

Electronic Properties: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electronegativity. unram.ac.iddigitaloceanspaces.commdpi.com

Structural and Physicochemical Properties: Molecular weight, molecular volume, surface area, and LogP (a measure of lipophilicity). unram.ac.iddigitaloceanspaces.com

Once these descriptors are calculated, various machine learning algorithms can be employed to construct the predictive model. Common techniques include:

Multiple Linear Regression (MLR): A statistical method that uses several explanatory variables to predict the outcome of a response variable. nih.gov

Principal Component Regression (PCR) and Partial Least Squares (PLS): These methods are particularly useful when dealing with a large number of descriptors that may be inter-correlated. unram.ac.iddigitaloceanspaces.com

Artificial Neural Networks (ANN): A more complex, non-linear approach inspired by the structure of the human brain, capable of modeling intricate relationships between molecular descriptors and activity. nih.gov

Support Vector Machines (SVM) and Random Forest (RF): Powerful algorithms for both classification and regression tasks in chemistry. nih.govresearchgate.net

The robustness and predictive power of the resulting QSAR/QSPR models are then rigorously validated using statistical methods such as cross-validation (e.g., leave-one-out) and by testing the model on an external set of compounds not used in the initial training. researchgate.nettandfonline.com

Applications in Furan-Selenyl Chemistry

Drawing parallels from studies on related compounds, machine learning models could be applied to predict a variety of properties for this compound and its derivatives.

Chemical and Synthetic Applications of 2 Methylselanylfuran and Its Derivatives

2-Methylselanylfuran as a Synthetic Precursor and Intermediate

The furan (B31954) ring is a versatile precursor in organic synthesis, capable of participating in a range of transformations including Diels-Alder reactions and ring-opening/rearrangement cascades to generate diverse carbocyclic and heterocyclic systems. acs.org The presence of a methylselanyl group at the 2-position enhances this utility by providing a site for specific chemical modifications.

Role in the Synthesis of Complex Organic Molecules and Natural Products

Furan derivatives are integral building blocks in the total synthesis of many natural products. acs.orgchim.it The this compound scaffold can be envisioned as a key intermediate in multi-step synthetic sequences. The selenium moiety can be used to facilitate the introduction of other functional groups or to construct larger molecular frameworks.

One of the most powerful applications of organoselenium chemistry is the selenoxide elimination, which provides a mild and efficient method for introducing carbon-carbon double bonds. wikipedia.org In a hypothetical synthetic route, this compound could be incorporated into a larger molecule. Subsequent oxidation of the selenium atom to a selenoxide, followed by syn-elimination, would generate an exocyclic double bond, a common feature in many complex natural products.

Furthermore, selenium-stabilized carbanions are potent nucleophiles used to form new carbon-carbon bonds. arkat-usa.org Deprotonation of the methyl group of this compound, or transmetalation of the C-Se bond, could generate a nucleophilic species capable of reacting with various electrophiles, thereby extending the carbon chain and building molecular complexity. This strategy is analogous to the use of polymer-supported α-selenopropionitrile in the synthesis of 3-hydroxy-2-methylenealkanenitriles. arkat-usa.org

Building Block for Diverse Heterocyclic Scaffolds

The furan ring itself is a precursor for other heterocycles. acs.orgslideshare.net For example, furan derivatives can be converted into pyrroles, thiophenes, and pyridazines. The 2-methylselanyl group can play a crucial role in directing or enabling these transformations.

A significant application of related organoselenium compounds is in the synthesis of other selenium-containing heterocycles. For instance, intramolecular cyclization reactions mediated by selenium electrophiles are a powerful method for constructing new ring systems. researchgate.netrsc.orgrsc.org While this compound itself is already a heterocycle, it can serve as a precursor for more complex, fused heterocyclic systems. An illustrative example from the broader field of organoselenium chemistry is the synthesis of 3-selanyl-benzo[b]furans. rsc.orgnih.gov This is achieved through the intramolecular cyclization of 2-alkynylphenol or 2-alkynylanisole derivatives with an electrophilic selenium species. rsc.orgnih.gov By analogy, a suitably substituted this compound derivative could undergo similar intramolecular cyclization reactions to yield fused furan systems.

Catalytic Roles of Organoselenium Compounds in Organic Synthesis

The ability of selenium to cycle between different oxidation states (e.g., Se(II), Se(IV), Se(VI)) is the basis for its use in catalytic processes, particularly in redox reactions. wikipedia.org

Selenium-Mediated Transformations and Methodologies

Selenium-mediated reactions often involve the generation of a reactive electrophilic selenium species ("RSe+") from a stable diselenide precursor. wiley-vch.de This electrophile can then react with unsaturated systems, such as alkenes or alkynes, to trigger cyclization or addition reactions.

A prominent example is the seleno-cyclization of 2-alkynylphenols to form selenylbenzo[b]furan derivatives. nih.govfrontiersin.org In these reactions, an electrophilic selenium species, generated from a diselenide, adds to the alkyne, forming a vinyl-selenium intermediate that is then trapped by the neighboring hydroxyl group to form the benzofuran (B130515) ring. nih.gov This methodology has been advanced through the use of electrochemical methods, which provide a green and efficient way to generate the necessary selenium electrophile without the need for chemical oxidants. nih.govfrontiersin.org It is plausible that derivatives of this compound could be employed in similar catalytic cycles, either as the substrate or as part of the catalytic system itself.

Chalcogen-Containing Catalysts in Redox Chemistry

Organoselenium compounds are well-known for their ability to act as catalysts in a variety of oxidation and reduction reactions. mdpi.comsciopen.com A common catalytic cycle involves the oxidation of a selenol (RSeH) or a diselenide (RSeSeR) to a selenenic acid (RSeOH) or a higher oxidation state species by a stoichiometric oxidant (e.g., hydrogen peroxide). This activated selenium species then oxidizes the substrate, regenerating the reduced form of the selenium catalyst, which can re-enter the catalytic cycle.

The antioxidant, glutathione (B108866) peroxidase-like activity of organoselenium compounds is a classic example of their catalytic role in redox chemistry. thieme-connect.com The redox properties, and therefore the catalytic efficiency, of these compounds are influenced by their molecular structure. thieme-connect.comrsc.orgrsc.org The electronic nature of the furan ring in this compound would modulate the redox potential of the selenium center compared to alkyl or simple aryl selenides, potentially fine-tuning its reactivity and selectivity in catalytic applications.

Development of Novel Reagents and Methodologies in Organoselenium Chemistry

Research in organoselenium chemistry continues to produce novel reagents and more efficient, environmentally benign synthetic methods. researchgate.net A key area of development is the in situ generation of highly reactive selenylating agents under mild conditions.

For example, the reaction of diaryl diselenides with the fluorinating agent SelectFluor® has been shown to generate a highly reactive "RSe-F" species. rsc.orgrsc.org This electrophilic selenium reagent can effect the synthesis of 3-selanyl-benzo[b]furans from 2-alkynylanisoles in a metal-free process. rsc.orgrsc.org Such methodologies avoid the use of traditional, often unstable, selenenyl halides (RSeCl, RSeBr) and minimize side reactions. rsc.org

Electrochemical synthesis is another green approach that has gained traction. nih.govfrontiersin.org The electrochemical oxidation of diselenides provides a controlled, oxidant-free method to generate electrophilic selenium species for use in reactions like the synthesis of selenylbenzo[b]furan derivatives. nih.govfrontiersin.org These modern methodologies would be directly applicable to the synthesis and transformation of furan-based organoselenium compounds like this compound, expanding their synthetic utility.

Precursors for Selenium-Containing Functional Materials

The incorporation of selenium into conjugated polymers, particularly through the use of selenophene (B38918) monomers, has been a successful strategy for tuning the optoelectronic properties of these materials. The replacement of sulfur (in thiophenes) with the larger, more polarizable selenium atom in selenophenes generally leads to a reduced bandgap and a red-shifted absorption spectrum in the resulting polymers. This is attributed to the increased quinoidal character of the polymer backbone. Furthermore, the enhanced inter-chain interactions due to the selenium atoms can lead to improved charge carrier mobility.

A variety of selenophene-containing polymers have been synthesized for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). For instance, copolymers of selenophene and diketopyrrolopyrrole have demonstrated ambipolar charge transport with high electron and hole mobilities. Similarly, copolymers incorporating benzotriazole (B28993) and selenophene units have shown promise for use in OSCs and PLEDs due to their suitable HOMO-LUMO energy levels.

The synthesis of these functional polymers often relies on the polymerization of appropriately functionalized selenophene monomers. Common polymerization techniques include Stille coupling, Suzuki coupling, and electrochemical polymerization. These methods allow for the creation of a wide range of homopolymers and copolymers with tailored properties.

Interestingly, a synthetic route that connects furan and selenophene chemistry involves the oxidation of 2,4-alkadienoic esters with selenium dioxide. This reaction can yield both 5-alkyl-2-furancarboxylic esters and 5-alkyl-2-selenophenecarboxylic esters, highlighting a shared synthetic pathway for these two important classes of heterocyclic compounds. While this method does not start with a furan, it demonstrates a chemical transformation that can lead to both furan and selenophene structures from a common acyclic precursor.

The table below summarizes the properties of some functional materials derived from selenophene precursors, illustrating the impact of selenium incorporation on their performance.

| Polymer/Material | Monomers/Precursors | Polymerization Method | Key Properties | Application |

| Poly{1,2-bis(2-seleninyl)ethene} (PDSE) | 1,2-bis(2-seleninyl)ethene | Chemical and electrochemical polymerization | Band gap: 1.61 eV, Max. conductivity: 0.27 S/cm | Electrically conductive polymer |

| Selenophene-diketopyrrolopyrrole copolymer | Selenophene, diketopyrrolopyrrole | Stille coupling | Ambipolar charge transport, electron and hole mobilities > 0.1 cm²/Vs | Organic field-effect transistors (OFETs) |

| Benzotriazole-selenophene copolymers (P1, P2) | Benzotriazole, selenophene, fluorene, carbazole | Suzuki condensation | Electrochemical band gaps: 2.40-2.45 eV, suitable HOMO-LUMO levels | Organic solar cells (OSCs), Polymer organic light-emitting diodes (PLEDs) |

| Selenophene-containing mixed ionic/electronic conductors | Dodecyl selenophene, triethylene glycol functionalized thiophene (B33073) | Not specified | High Li-ion conductivity (8.2 x 10⁻⁶ S/cm) and electronic conductivity | Electrochemical devices |

Q & A

Q. How can systematic reviews improve the reproducibility of this compound research?

- Methodological Answer : Follow PRISMA guidelines to aggregate and assess literature. Extract data on synthesis protocols, analytical methods, and experimental outcomes. Use Cochrane Collaboration tools to evaluate bias risk and heterogeneity .

Tables for Reference

Table 1 : Key Spectroscopic Data for this compound

| Technique | Expected Data Range | Purpose |

|---|---|---|

| Se NMR | 250–350 ppm | Confirm Se-methyl incorporation |

| HRMS (ESI+) | m/z 169.95 [M+H] | Verify molecular formula |

| IR Spectroscopy | 750–780 cm (C-Se stretch) | Identify functional groups |

Table 2 : Common Sources of Heterogeneity in Reactivity Studies

| Factor | Impact on Reactivity | Mitigation Strategy |

|---|---|---|

| Solvent Polarity | Alters transition state stability | Use solvent dielectric screening |

| Temperature | Affects reaction kinetics | Standardize thermostatic control |

| Catalyst Purity | Influences turnover frequency | Pre-purify via column chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.